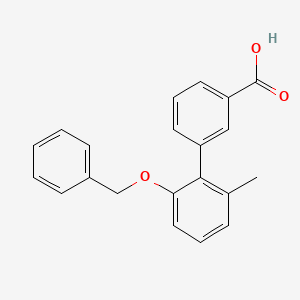

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

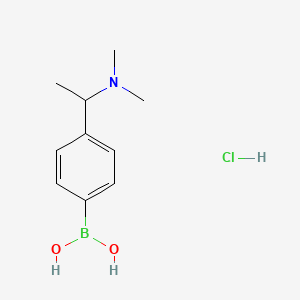

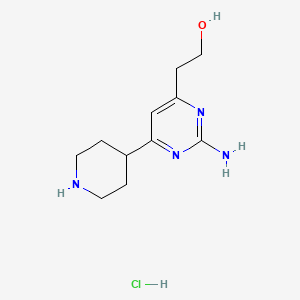

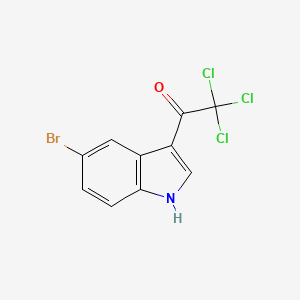

2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid is a biphenyl derivative. It has a molecular weight of 318.37 . The IUPAC name for this compound is 2’- (benzyloxy)-6’-methyl- [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18O3/c1-15-7-5-12-19 (24-14-16-8-3-2-4-9-16)20 (15)17-10-6-11-18 (13-17)21 (22)23/h2-13H,14H2,1H3, (H,22,23) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.37 . It is a biphenyl derivative that has attracted significant attention in the field of research due to its promising physical and chemical properties.Applications De Recherche Scientifique

Synthesis of Carboxylic Acid Esters

Carboxylic acid esters are pivotal in organic chemistry, often found in organic material compounds, drug molecules, and natural products. The synthesis of esters from carboxylic acids like 2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid is a key area of research due to its relevance in green chemistry and industry .

Electrophilic Reactions

In electrophilic reactions, carboxylic acids can act as electrophiles. For instance, the reaction of carboxylic acid with symmetrical internal alkynes in the presence of certain catalysts can yield E-enol esters with high selectivity . This process is significant for creating compounds with specific configurations, which is crucial in drug design and synthesis.

Nucleophilic Reactions

As nucleophiles, carboxylate ion intermediates derived from carboxylic acids can react with alkyl halides or carbocations to produce esters. This reaction type is essential for forming ester bonds in various organic synthesis applications .

Nanotechnology

Organic carboxylic acids assist in the surface modification of multi-wall carbon nanotubes (MWCNTs) by ultrasonic radiation. This application is particularly important in the production of polymer nanomaterials, where 2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid could potentially play a role in enhancing the properties of nanocomposites .

Detection in Various Industries

Carboxylic acids are detected in medicines, cosmetics, and food additives. The development of sensitive and selective methods for detecting compounds like 2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid in these products is crucial for quality control and safety .

Propriétés

IUPAC Name |

3-(2-methyl-6-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-15-7-5-12-19(24-14-16-8-3-2-4-9-16)20(15)17-10-6-11-18(13-17)21(22)23/h2-13H,14H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGKSKKDYFQVFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)